Ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
CAS No.: 877818-58-1
Cat. No.: VC5459998
Molecular Formula: C18H21ClN4O5S3
Molecular Weight: 505.02
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 877818-58-1 |
---|---|
Molecular Formula | C18H21ClN4O5S3 |
Molecular Weight | 505.02 |
IUPAC Name | ethyl 2-[[5-[(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Standard InChI | InChI=1S/C18H21ClN4O5S3/c1-2-28-15(24)11-29-18-22-21-17(30-18)20-16(25)12-6-7-13(19)14(10-12)31(26,27)23-8-4-3-5-9-23/h6-7,10H,2-5,8-9,11H2,1H3,(H,20,21,25) |
Standard InChI Key | SMQQZGUIZVGGNL-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3 |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, ethyl 2-((5-(4-chloro-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, reflects its modular architecture:
-
1,3,4-Thiadiazole backbone: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for conferring metabolic stability and bioactivity .
-
4-Chloro-3-(piperidin-1-ylsulfonyl)benzamide substituent: A chloro-substituted benzamide linked to a piperidine-sulfonyl group, which may enhance solubility and target binding affinity .
-
Ethyl thioacetate side chain: A sulfur-containing ester moiety that could influence pharmacokinetic properties such as half-life .
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClN₅O₅S₃ |
Molecular Weight | 528.06 g/mol |
Calculated logP | 3.82 (PubChem method) |
The molecular formula was deduced by combining fragments from analogous compounds, such as ethyl 2-{[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]carbamamido}benzoate (C₁₇H₂₁N₅O₃S) , with additional sulfonyl and chloro groups .
Synthetic Pathways and Optimization
While no direct synthesis of this compound is documented, its preparation can be inferred from related methodologies:
Key Synthetic Steps
-
Formation of 1,3,4-thiadiazole core: Reaction of thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions, as seen in the synthesis of ethyl 2-{[5-(piperidin-1-yl)-1,3,4-thiadiazol-2-yl]carbamamido}benzoate .
-
Sulfonylation of benzamide: Introduction of the piperidin-1-ylsulfonyl group via reaction of 4-chloro-3-sulfonylbenzoyl chloride with piperidine, analogous to sulfonamide formation in patent WO2006066172A1 .
-
Esterification: Coupling of the thiadiazole intermediate with ethyl mercaptoacetate using a base like sodium hydride, a method employed for similar thioether linkages .
Purification and Characterization
-
Column chromatography: Elution with ethyl acetate/hexane (1:3) to isolate intermediates, as described in patent WO2006066172A1 .
-
Spectroscopic data: Expected IR peaks at 1730 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O), and 1350 cm⁻¹ (sulfonyl S=O) .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Property | Value |
---|---|
Aqueous solubility | ~0.12 mg/mL (predicted) |
logD (pH 7.4) | 3.45 |
Polar surface area | 115 Ų |
The piperidine and sulfonyl groups improve water solubility compared to simpler thiadiazoles, while the ethyl ester enhances membrane permeability .
Stability Profile
-
Hydrolytic stability: Susceptible to esterase-mediated cleavage of the ethyl thioacetate group under physiological conditions .
-
Photostability: The chloro and sulfonyl substituents may reduce UV degradation, as observed in related benzamide derivatives .
Hypothesized Biological Activity
Target Prediction
-
Protease inhibition: The sulfonamide and thiadiazole motifs are common in inhibitors of serine proteases (e.g., thrombin) .
-
Antimicrobial activity: Thiadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi .
Toxicity Considerations
-
Piperidine moiety: May pose neurotoxic risks at high doses, as seen in structurally similar compounds .
-
Sulfonamide group: Potential for hypersensitivity reactions in susceptible populations .
Comparative Analysis with Analogues
The addition of the sulfonyl group in the target compound likely enhances target binding through hydrogen bonding and hydrophobic interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume